2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide
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Overview
Description
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide is an organic compound known for its complex structure featuring multiple fused rings and functional groups. It is used in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step reactions starting with simpler organic molecules. Commonly, methods like cyclization and amidation are used to form the imidazo[2,1-c][1,2,4]triazin ring system. Specific reaction conditions, such as the choice of solvents (like dichloromethane or tetrahydrofuran) and catalysts (such as palladium or copper salts), significantly influence the yield and purity.
Industrial Production Methods
In industrial settings, this compound is typically synthesized via automated flow chemistry processes. These processes ensure high consistency and efficiency. Key steps include continuous mixing, precise temperature control, and real-time monitoring using analytical techniques like HPLC or GC-MS.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or potassium permanganate. These reactions typically target specific functional groups like amides or phenyl rings.
Reduction: : Reduction reactions, involving agents such as lithium aluminum hydride, can modify the compound's functional groups, leading to derivatives with different properties.
Substitution: : The presence of reactive sites within the molecule allows for substitution reactions, especially under conditions like nucleophilic aromatic substitution (NAS).
Common Reagents and Conditions
Typical reagents include transition metal catalysts (e.g., palladium), organic solvents (e.g., dimethyl sulfoxide), and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired product.
Major Products Formed
Oxidation can yield compounds with increased oxygen content, such as hydroxylated or carboxylated derivatives. Reduction generally results in more saturated molecules, while substitution reactions can introduce various functional groups, enhancing the compound's chemical diversity.
Scientific Research Applications
The compound is widely used in:
Chemistry: : As a precursor in organic synthesis and as a building block for more complex molecules.
Biology: : Inhibitors or modulators of enzyme activity, crucial in drug development and biochemical studies.
Medicine: : Potential therapeutic agents, particularly in targeting specific cellular pathways.
Industry: : Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It often targets enzymes or receptors, binding to their active sites and modulating their activity.
Pathways Involved: : In medicinal applications, it may influence signaling pathways, such as kinase pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-acetamide
8-phenylimidazo[2,1-c][1,2,4]triazin-4-one derivatives
Uniqueness
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Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-18(22-12-11-16-7-3-1-4-8-16)15-26-20(29)19(28)25-14-13-24(21(25)23-26)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNYTBEIBIWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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